molecular formula C17H15F3N8O2 B3015824 (4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396792-97-4

(4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No. B3015824
CAS RN: 1396792-97-4
M. Wt: 420.356
InChI Key: IHSKZVADFYIHEW-UHFFFAOYSA-N
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Description

The compound’s chemical name is quite a mouthful, but let’s dissect it. It consists of two main components: a pyrimidine-based piperazine ring and a tetrazole moiety . The pyrimidine ring contributes to its heterocyclic nature, which often correlates with diverse biological activities . The trifluoromethoxyphenyl group adds steric bulk and electron-withdrawing properties, potentially influencing its reactivity and pharmacological behavior.


Molecular Structure Analysis

The compound’s molecular structure is intricate. The pyrimidine-piperazine ring adopts a chair conformation , with protonation occurring at the nitrogen atom not linked to the other ring. The tetrazole group adds further complexity, potentially influencing its interactions with biological targets. Crystallographic studies reveal the arrangement of atoms and bonds within the solid-state structure .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in various cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity . These changes suggest that the compound may induce apoptosis or programmed cell death in cells .

Biochemical Pathways

The compound affects the PARP pathway, which plays a crucial role in the repair of single-strand DNA breaks . By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and, ultimately, cell death .

Pharmacokinetics

A related compound, 3,3-difluoropyrrolidin-1-yl{(2s,4s)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (pf-00734200), was found to be rapidly absorbed in rats, dogs, and humans, with maximal plasma concentrations achieved within 1 hour after oral administration . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The compound was primarily metabolized through hydroxylation at the 5′ position of the pyrimidine ring .

Result of Action

The compound’s action results in the loss of cell viability, particularly in human estrogen-receptor-positive breast cancer cells . This suggests that the compound may have potential as a therapeutic agent for certain types of cancer .

properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N8O2/c18-17(19,20)30-13-4-2-12(3-5-13)28-24-14(23-25-28)15(29)26-8-10-27(11-9-26)16-21-6-1-7-22-16/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSKZVADFYIHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

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